molecular formula C10H16O B12646397 4,7-Methanoindan-5-ol, hexahydro-, endo-,exo- CAS No. 10271-42-8

4,7-Methanoindan-5-ol, hexahydro-, endo-,exo-

Cat. No.: B12646397
CAS No.: 10271-42-8
M. Wt: 152.23 g/mol
InChI Key: FKZJBAXKHJIQDU-VVULQXIFSA-N
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Description

4,7-Methanoindan-5-ol, hexahydro-, endo-,exo- is a chemical compound with the molecular formula C₁₀H₁₆O. It is a secondary alcohol with a complex bicyclic structure, containing multiple rings including five-membered, six-membered, and nine-membered rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Methanoindan-5-ol, hexahydro-, endo-,exo- typically involves the hydrogenation of indan derivatives. The reaction conditions often include the use of hydrogen gas in the presence of a metal catalyst such as palladium or platinum. The process is carried out under high pressure and temperature to ensure complete hydrogenation of the indan ring system .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems allows for efficient and scalable production. The reaction conditions are optimized to maximize yield and purity, ensuring that the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4,7-Methanoindan-5-ol, hexahydro-, endo-,exo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,7-Methanoindan-5-ol, hexahydro-, endo-,exo- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,7-Methanoindan-5-ol, hexahydro-, endo-,exo- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s unique structure allows it to fit into specific binding sites, modulating biological pathways and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

  • 4,7-Methanoindan-5-ol, hexahydro-, endo-,exo- shares similarities with other bicyclic alcohols such as:

Uniqueness

The uniqueness of 4,7-Methanoindan-5-ol, hexahydro-, endo-,exo- lies in its specific stereochemistry and ring structure, which confer distinct chemical and biological properties.

Properties

CAS No.

10271-42-8

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(1R,2R,6R,7R,8R)-tricyclo[5.2.1.02,6]decan-8-ol

InChI

InChI=1S/C10H16O/c11-10-5-6-4-9(10)8-3-1-2-7(6)8/h6-11H,1-5H2/t6-,7-,8-,9-,10-/m1/s1

InChI Key

FKZJBAXKHJIQDU-VVULQXIFSA-N

Isomeric SMILES

C1C[C@H]2[C@@H](C1)[C@H]3C[C@@H]2C[C@H]3O

Canonical SMILES

C1CC2C(C1)C3CC2CC3O

Origin of Product

United States

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